

FOY 251-d4 mechanism of action

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Compound of Interest

Compound Name: FOY 251-d4

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An In-Depth Technical Guide on the Core Mechanism of Action of FOY 251

Introduction

FOY 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug Camostat mesylate.[1][2][3] The "-d4" designation in **FOY 251-d4** indicates a deuterated version of the molecule, commonly used as an internal standard in quantitative mass spectrometry-based bioanalytical assays. The fundamental mechanism of action of **FOY 251-d4** is identical to that of FOY 251. This guide provides a detailed overview of its core mechanism of action, focusing on its role as a serine protease inhibitor, with particular emphasis on its interaction with Transmembrane Protease Serine 2 (TMPRSS2).

Core Mechanism of Action: Serine Protease Inhibition

Camostat mesylate is a synthetic serine protease inhibitor.[1] Following oral administration, it is rapidly absorbed and hydrolyzed by esterases in the plasma into its active metabolite, FOY 251 (GBPA).[2][3] The primary therapeutic action of FOY 251 stems from its ability to inhibit a range of serine proteases, which are enzymes crucial to numerous physiological and pathological processes.[2][4]

The key targets of FOY 251 include:

- Transmembrane Protease Serine 2 (TMPRSS2): A critical host cell factor for the entry of several viruses, including SARS-CoV-2.[4][5][6]

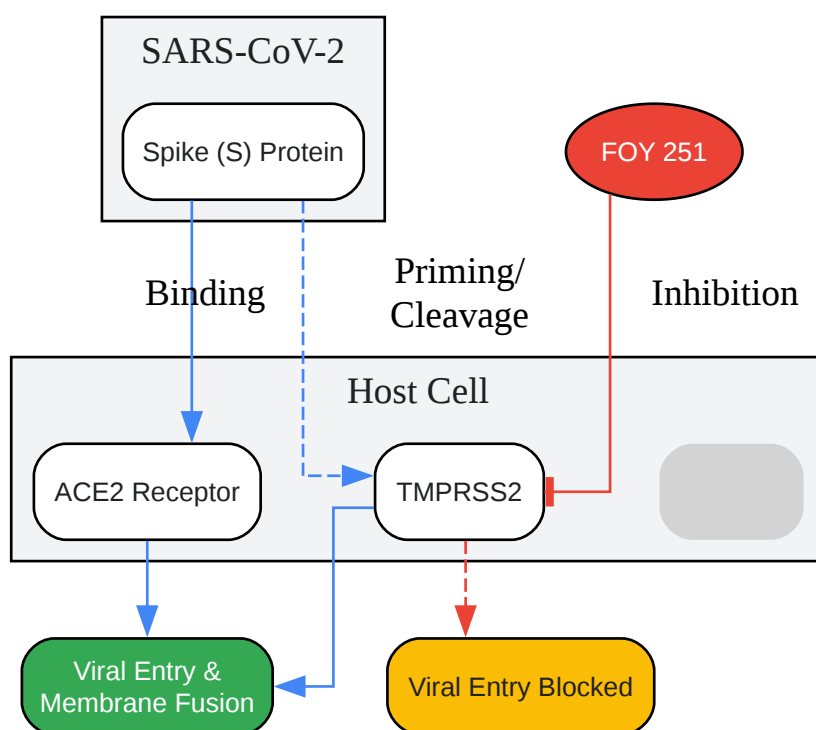
- Trypsin: A digestive enzyme, the inhibition of which is beneficial in treating conditions like chronic pancreatitis.[2]
- Kallikrein and Plasmin: Other serine proteases involved in inflammation and blood pressure regulation.[2]

The inhibitory action of FOY 251 is achieved through covalent binding to the active site of the serine protease. Structural studies on a related serine protease, urokinase-type plasminogen activator (uPA), revealed that the hydrolysate of camostat covalently binds to the catalytic Ser195 residue in the enzyme's active site, thereby deactivating it.[7][8] This covalent modification effectively blocks the enzyme's ability to cleave its substrates.

Inhibition of TMPRSS2 and Antiviral Activity

The most extensively studied mechanism of FOY 251 in recent years is its inhibition of TMPRSS2, particularly in the context of viral infections like COVID-19.[4][6] TMPRSS2 is essential for the proteolytic processing, or "priming," of the spike (S) protein of certain viruses, including SARS-CoV and SARS-CoV-2.[5][8] This priming step is a prerequisite for the fusion of the viral and host cell membranes, allowing the virus to enter the cell.[5][9]

By inhibiting TMPRSS2, FOY 251 prevents the cleavage of the viral S protein.[8] This action blocks the viral entry pathway at the cell surface, thus inhibiting viral replication and spread.[6][8] This mechanism makes TMPRSS2 a promising therapeutic target for antiviral drug development.[5][10]



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Mechanism of FOY 251 in blocking viral entry.

Quantitative Data: Inhibitory Potency

The potency of Camostat mesylate and its active metabolite FOY 251 has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values are summarized below. It is important to note that Camostat mesylate is rapidly converted to FOY 251 under typical cell culture conditions containing serum.^[11]

Compound	Assay Type	Target/Virus	Cell Line	IC50 / EC50	Reference
Camostat	Biochemical Assay	Recombinant TMPRSS2	-	6.2 nM	[3]
FOY 251 (GBPA)	Biochemical Assay	Recombinant TMPRSS2	-	33.3 nM	[3]
Camostat mesylate	Biochemical Assay	Recombinant TMPRSS2	-	4.2 nM	[12]
FOY 251 (GBPA)	Biochemical Assay	Recombinant TMPRSS2	-	70.3 nM	[12]
Camostat mesylate	Pseudovirus Entry Assay	SARS-2-S	Calu-3	107 nM	[11]
FOY 251 (GBPA)	Pseudovirus Entry Assay	SARS-2-S	Calu-3	178 nM	[11] [13]
Camostat mesylate	Viral Infection Assay	SARS-CoV-2	Calu-3	~1 μ M	[14]

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the mechanism of action of FOY 251.

In Vitro TMPRSS2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant TMPRSS2.

Methodology:

- Reagents and Materials: Recombinant active TMPRSS2 protease, a fluorogenic peptide substrate for TMPRSS2, assay buffer, test compounds (e.g., FOY 251), and a multi-well plate reader.

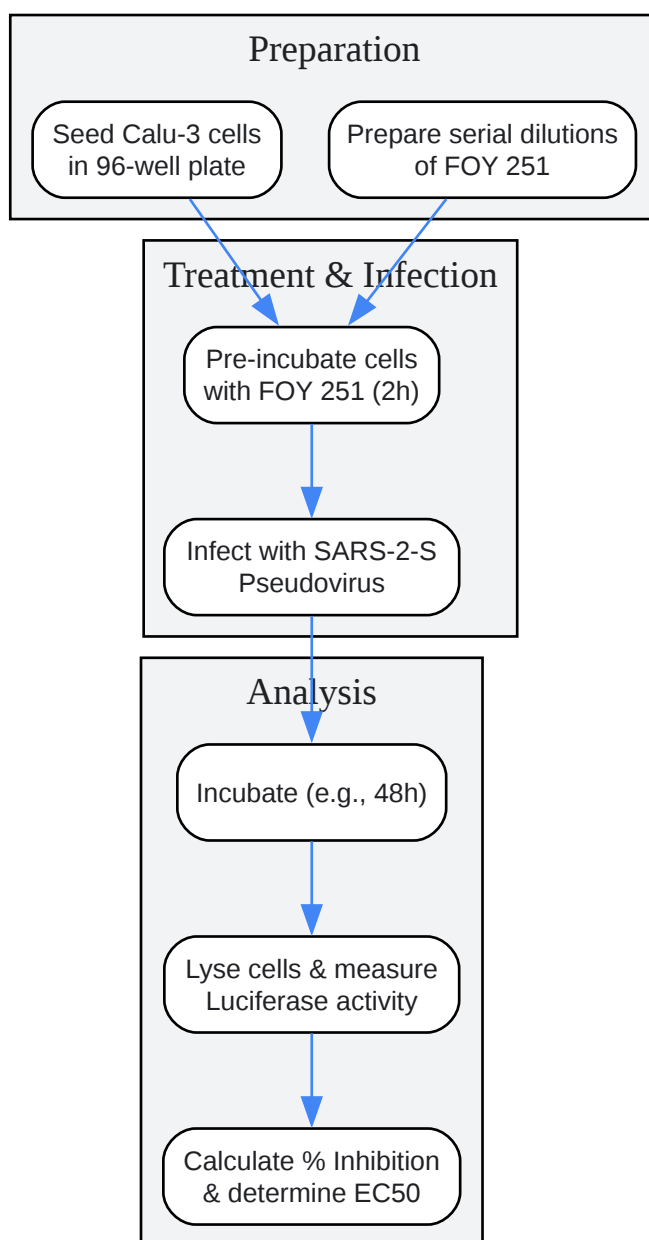
- Procedure: a. A dilution series of the test compound is prepared in the assay buffer. b. Recombinant TMPRSS2 enzyme is added to the wells of a microplate. c. The diluted test compound is added to the wells containing the enzyme and incubated for a specified period (e.g., 1 hour). d. The fluorogenic peptide substrate is added to initiate the enzymatic reaction. e. The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity. f. The percentage of enzyme inhibition is calculated relative to a control (e.g., DMSO). g. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[\[3\]](#)

Cell-Based SARS-CoV-2 Pseudovirus Entry Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of a compound for inhibiting viral entry into host cells.

Methodology:

- Reagents and Materials: Host cells expressing TMPRSS2 and ACE2 (e.g., Calu-3 human lung epithelial cells), pseudotyped viral particles bearing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase), cell culture medium, test compounds, and a luminometer.
- Procedure: a. Calu-3 cells are seeded in multi-well plates and grown to confluency. b. Cells are pre-incubated with various concentrations of the test compound (e.g., FOY 251) for a set time (e.g., 2 hours).[\[12\]](#) c. The pseudotyped virus is then added to the cells in the presence of the compound. d. After a period of incubation (e.g., 24-48 hours) to allow for viral entry and reporter gene expression, the cells are lysed. e. The activity of the reporter gene (e.g., luciferase) is measured using a luminometer. f. The percentage of viral entry inhibition is calculated relative to a control. g. The EC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[\[12\]](#)[\[13\]](#)



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